molecular formula C15H9ClO3 B6496317 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one CAS No. 22609-52-5

2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B6496317
CAS No.: 22609-52-5
M. Wt: 272.68 g/mol
InChI Key: OFHGICWRYGZKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by the presence of a chromen-4-one core structure with a hydroxyl group at the 7th position and a chlorophenyl group at the 2nd position. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps can be optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenyl)-7-oxo-4H-chromen-4-one.

    Reduction: Formation of 2-(4-chlorophenyl)-7-hydroxy-4H-dihydrochromen-4-one.

    Substitution: Formation of derivatives with substituted groups on the chlorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-4H-chromen-4-one: Lacks the hydroxyl group at the 7th position.

    2-(4-methoxyphenyl)-7-hydroxy-4H-chromen-4-one: Contains a methoxy group instead of a chloro group.

    2-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one: Contains a bromo group instead of a chloro group.

Uniqueness

The presence of the hydroxyl group at the 7th position and the chlorophenyl group at the 2nd position imparts unique chemical and biological properties to 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one. These structural features contribute to its enhanced antioxidant and anti-inflammatory activities compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHGICWRYGZKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420687
Record name 2-(4-chlorophenyl)-7-hydroxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22609-52-5
Record name 2-(4-chlorophenyl)-7-hydroxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 6
2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.